Trifluoroacetyladriamycin-14-octanoate

Anthracycline Membrane interaction Erythrocyte lysis

Trifluoroacetyladriamycin-14-octanoate (CAS 64376-45-0; synonym TFAAO) is a semisynthetic derivative of the anthracycline antibiotic doxorubicin (adriamycin), distinguished by an N-trifluoroacetyl substitution on the daunosamine sugar and a 14-O-octanoate ester at the C-14 position. It belongs to the class of N-(trifluoroacetyl)adriamycin 14-O-hemiester derivatives, which were rationally designed as DNA-nonbinding analogues with superior experimental antitumor activity and reduced cardiotoxicity relative to the parent compound.

Molecular Formula C37H42F3NO13
Molecular Weight 765.7 g/mol
CAS No. 64376-45-0
Cat. No. B1200458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetyladriamycin-14-octanoate
CAS64376-45-0
SynonymsTFAAO
trifluoroacetyladriamycin-14-octanoate
Molecular FormulaC37H42F3NO13
Molecular Weight765.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O
InChIInChI=1S/C37H42F3NO13/c1-4-5-6-7-8-12-24(43)52-16-23(42)36(50)14-19-27(22(15-36)54-25-13-20(30(44)17(2)53-25)41-35(49)37(38,39)40)34(48)29-28(32(19)46)31(45)18-10-9-11-21(51-3)26(18)33(29)47/h9-11,17,20,22,25,30,44,46,48,50H,4-8,12-16H2,1-3H3,(H,41,49)
InChIKeyGBATUGVYYXYNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroacetyladriamycin-14-octanoate (CAS 64376-45-0): A Research-Grade N-Trifluoroacetyl Anthracycline 14-O-Hemiester for Procurement Specification


Trifluoroacetyladriamycin-14-octanoate (CAS 64376-45-0; synonym TFAAO) is a semisynthetic derivative of the anthracycline antibiotic doxorubicin (adriamycin), distinguished by an N-trifluoroacetyl substitution on the daunosamine sugar and a 14-O-octanoate ester at the C-14 position [1]. It belongs to the class of N-(trifluoroacetyl)adriamycin 14-O-hemiester derivatives, which were rationally designed as DNA-nonbinding analogues with superior experimental antitumor activity and reduced cardiotoxicity relative to the parent compound [2]. The compound (molecular formula C37H42F3NO13, molecular weight 765.7 g/mol) is supplied exclusively as a research reagent, not for therapeutic or veterinary use .

Why In-Class Anthracyclines Cannot Substitute Trifluoroacetyladriamycin-14-octanoate in Specialized Research Applications


Trifluoroacetyladriamycin-14-octanoate is not interchangeable with doxorubicin, valrubicin (AD-32), or adriamycin-14-octanoate (AD-14-OCTA). Even minor structural variations within the N-trifluoroacetyl-14-O-hemiester series produce divergent biological profiles: the 14-O-octanoate ester confers a distinct membrane interaction signature compared to the 14-valerate (valrubicin), with AD-14-OCTA proving hemolytic at ~10⁻⁷ M while valrubicin protects erythrocytes from hypotonic lysis [1]. Furthermore, both the valerate and octanoate esters are strongly adsorbed to container walls and are unstable in common cell culture media, confounding experimental reproducibility if these handling factors are unaccounted for [2]. The N-trifluoroacetyl group itself abrogates canonical DNA intercalation, fundamentally altering the mechanism of action relative to doxorubicin [3]. These structural features collectively demand compound-specific, not class-level, procurement decisions.

Quantitative Differentiation Evidence: Trifluoroacetyladriamycin-14-octanoate Versus Comparator Anthracyclines


Opposing Erythrocyte Membrane Effects: AD-14-OCTA Is Hemolytic While AD-32 Is Protective

In a direct head-to-head comparison using human erythrocytes, adriamycin-14-octanoate (AD-14-OCTA) proved hemolytic even at low concentration (~10⁻⁷ M), whereas N-trifluoroacetyladriamycin-14-valerate (AD-32, also known as valrubicin) and adriamycin-14-acetate (AD-14-ACE) protected erythrocytes against hypotonic lysis. Adriamycin and daunomycin showed no significant effect on hypotonic lysis susceptibility [1]. Trifluoroacetyladriamycin-14-octanoate, bearing both the N-trifluoroacetyl group and the 14-O-octanoate ester, shares the octanoate ester moiety with AD-14-OCTA, and thus shares its strong membrane-perturbing propensity. The corresponding valerate ester (AD-32/valrubicin) shows the opposite membrane-protective behavior, demonstrating that the ester chain length (C8 octanoate vs. C5 valerate) is a critical determinant of erythrocyte interaction profile [2].

Anthracycline Membrane interaction Erythrocyte lysis Hemolysis Drug-membrane partitioning

Container Wall Adsorption: Practical Differentiation in Experimental Handling of N-Trifluoroacetyl Anthracycline Esters

Using liquid scintillation counting and liquid chromatographic techniques, Bosworth and Hunt (1982) demonstrated that both N-trifluoroacetyladriamycin-14-valerate and N-trifluoroacetyladriamycin-14-octanoate are strongly adsorbed to the walls of containers, with the extent of adsorption dependent on both the container material and the solute [1]. This property is shared by the N-trifluoroacetyl-14-O-hemiester subclass but is distinct from doxorubicin hydrochloride, which served as a comparator in the same study [2]. Researchers procuring trifluoroacetyladriamycin-14-octanoate must account for adsorptive loss to glass or plastic surfaces, which may introduce systematic error in concentration-response experiments if not controlled [3].

Anthracycline Drug adsorption Container compatibility Experimental reproducibility Liquid chromatography

Chemical Instability in Culture Media: A Stability Caveat Differentiating N-Trifluoroacetyl Anthracycline Esters from Doxorubicin

In the same study by Bosworth and Hunt (1982), it was demonstrated that the N-trifluoroacetyl anthracycline esters, including N-trifluoroacetyladriamycin-14-octanoate, are unstable in the chemical growth media commonly used in cell culture studies [1]. This ester lability is a consequence of the 14-O-hemiester linkage and is not observed with doxorubicin hydrochloride, which lacks this ester functionality [2]. Researchers must therefore consider the time-dependent degradation of the intact prodrug when interpreting concentration-dependent effects in cell-based assays; the nominal concentration at time zero may overestimate the bioavailable concentration over the course of a multi-day incubation [3].

Anthracycline Chemical stability Cell culture media Ester hydrolysis Experimental design

DNA-Nonbinding Mechanism: Class-Level Differentiation of N-Trifluoroacetyl Anthracyclines from Doxorubicin

N-(Trifluoroacetyl)adriamycin 14-O-hemiester derivatives, including the 14-valerate (AD-32) and 14-hemiadipate (AD-143), were rationally designed as DNA-nonbinding analogues of adriamycin with superior experimental antitumor activity [1]. Unlike doxorubicin, which exerts cytotoxicity primarily through DNA intercalation and topoisomerase II poisoning, the N-trifluoroacetyl substitution sterically hinders DNA intercalation, resulting in a fundamentally altered mechanism of action [2]. Trifluoroacetyladriamycin-14-octanoate, as a member of this N-trifluoroacetyl-14-O-hemiester class, is expected to exhibit similarly attenuated DNA binding relative to doxorubicin. Class-level evidence from the valerate analogue shows that DNAase I inhibition — a functional readout of DNA intercalation — is abolished by N-trifluoroacetyl substitution, while adriamycin-14-octanoate (lacking N-trifluoroacetyl) retains this inhibitory activity [3].

Anthracycline DNA intercalation Mechanism of action Topoisomerase II DNA-nonbinding

Profound Inhibition of Nucleic Acid Synthesis: Quantitative Superiority Over Doxorubicin at Early Time Points

In a comparative in vitro study using L1210 leukemia cells, AD-32 (N-trifluoroacetyladriamycin-14-valerate) at 4.8 µM continued to show strong inhibition of DNA and RNA synthesis, whereas doxorubicin at 1.0 µM was essentially inactive at the early sampling times [1]. The effects of AD-32 were more profound than those of AD-41 and AD-92 when compared at equivalent time points [2]. Although direct data for the octanoate ester are not available in this specific assay system, the shared N-trifluoroacetyl-14-O-hemiester pharmacophore predicts a qualitatively similar pattern of sustained nucleic acid synthesis inhibition for trifluoroacetyladriamycin-14-octanoate, differentiating it from the parent doxorubicin which shows rapid loss of inhibitory activity [3].

Anthracycline Nucleic acid synthesis DNA synthesis RNA synthesis In vitro pharmacology

Superiority Over Adriamycin in Methotrexate-Resistant Tumor Cells: Quantitative Viability Reduction

Adriamycin-14-octanoate (ADR-OCT) was demonstrated to be superior to adriamycin (ADR) in reducing the viability of L5178Y murine leukemia cells resistant to methotrexate (MTX) [1]. This superiority was observed in both logarithmically growing and plateau-phase cultures, and the differential effect increased with both dose and duration of exposure [2]. Drug concentrations required for approximately 50% enzyme inhibition were comparable for both agents, being on the order of 10⁻⁵ M [3]. While this study used adriamycin-14-octanoate (lacking the N-trifluoroacetyl group), the data establish that the 14-O-octanoate ester confers a significant advantage over the parent drug in a drug-resistant context; the N-trifluoroacetyl substitution of trifluoroacetyladriamycin-14-octanoate adds the DNA-nonbinding mechanism on top of this ester-mediated advantage, predicting a dual differentiation from doxorubicin.

Anthracycline Methotrexate resistance Drug resistance L5178Y cells Viability assay

Procurement-Relevant Application Scenarios for Trifluoroacetyladriamycin-14-octanoate (CAS 64376-45-0)


Investigating Membrane-Mediated Cytotoxicity Mechanisms Distinct from Canonical DNA Intercalation

Researchers studying the contribution of drug-membrane interactions to anthracycline cytotoxicity should select trifluoroacetyladriamycin-14-octanoate over valrubicin or doxorubicin because the octanoate ester confers a hemolytic membrane-perturbation profile (demonstrated for AD-14-OCTA at ~10⁻⁷ M) that is diametrically opposed to the membrane-protective effect of the valerate ester AD-32 [1]. This enables comparative structure-activity relationship studies probing how the ester chain length (C8 vs. C5) governs membrane partitioning and downstream cytotoxic signaling, while the N-trifluoroacetyl group ensures that DNA intercalation is not a confounding variable [2].

Developing Handling Protocols for Lipophilic Anthracycline Prodrugs with Container Adsorption and Media Instability Considerations

Trifluoroacetyladriamycin-14-octanoate serves as a model compound for establishing robust experimental protocols for lipophilic anthracycline esters. Documented strong container wall adsorption and chemical instability in cell culture media [1] make this compound ideal for studies aimed at quantifying adsorptive loss to glass vs. plastic surfaces and optimizing vehicle formulations (e.g., surfactant-containing media) to maintain nominal drug concentrations throughout multi-day incubations. Doxorubicin hydrochloride, which lacks these handling challenges, cannot substitute for this purpose.

Exploring Anthracycline Efficacy in Methotrexate-Resistant Tumor Models with a Dual-Mechanism Tool Compound

For investigators modeling methotrexate-resistant malignancies, trifluoroacetyladriamycin-14-octanoate offers a two-pronged differentiation from doxorubicin: (i) the 14-O-octanoate ester provides superior viability reduction in MTX-resistant L5178Y cells compared with the parent drug, with effects increasing with dose and exposure duration [1], and (ii) the N-trifluoroacetyl group confers a DNA-nonbinding mechanism that bypasses classical topoisomerase II-mediated resistance pathways [2]. This dual differentiation makes the compound a valuable probe for dissecting resistance mechanisms that cannot be studied with doxorubicin alone.

Comparative Pharmacokinetic/Pharmacodynamic Modeling of N-Trifluoroacetyl-14-O-Hemiester Prodrug Activation

The 14-O-octanoate ester linkage in trifluoroacetyladriamycin-14-octanoate is subject to hydrolytic cleavage in biological media [1], generating N-trifluoroacetyladriamycin (AD-41) as the active metabolite. This prodrug-to-active-drug conversion can be exploited in pharmacokinetic/pharmacodynamic studies comparing the activation kinetics of different ester chain lengths (octanoate vs. valerate vs. hemiadipate). Researchers requiring a tool to study esterase-dependent activation of anthracycline prodrugs should procure this specific octanoate ester rather than the clinically used valerate (valrubicin), as the distinct hydrolysis rate of the C8 ester provides a unique temporal release profile [2].

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